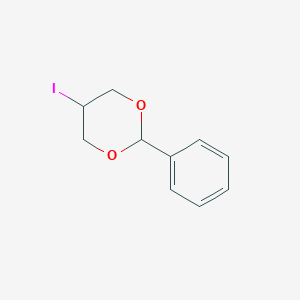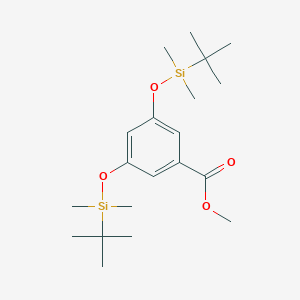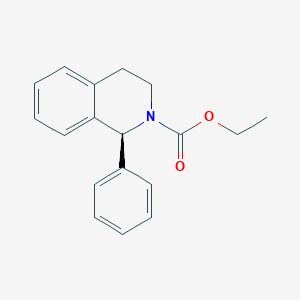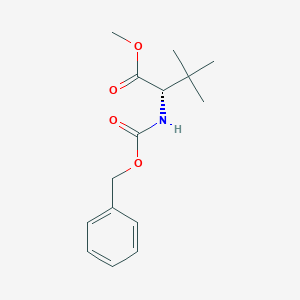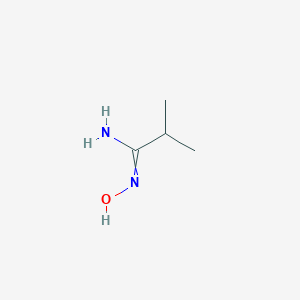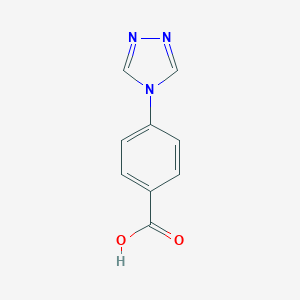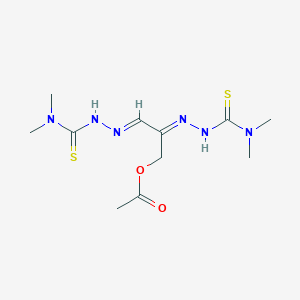
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a metal chelator that has been shown to have anticancer, antiviral, and antibacterial properties.
作用机制
The mechanism of action of Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) involves chelation of metal ions such as iron and copper. Metal ions are essential for the growth and proliferation of cancer cells, viruses, and bacteria. By chelating these metal ions, Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) inhibits the growth and proliferation of these cells and organisms.
生化和生理效应
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death that occurs naturally in the body. It has also been shown to inhibit the replication of viruses and the growth of bacteria. Additionally, it has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One advantage of using Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) in lab experiments is its broad spectrum of activity against cancer cells, viruses, and bacteria. It is also relatively easy to synthesize and has low toxicity. However, one limitation is that it may not be effective against all types of cancer cells, viruses, and bacteria. Additionally, its mechanism of action may not be fully understood, which could limit its potential therapeutic applications.
未来方向
There are several future directions for Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) research. One direction is to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a drug delivery system for other therapeutic agents. Additionally, further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety for potential clinical use.
合成方法
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) can be synthesized using a simple two-step method. In the first step, 4,4-dimethylthiosemicarbazone is reacted with acetylacetone to form the intermediate, acetylacetone bis(4,4-dimethylthiosemicarbazone). In the second step, the intermediate is oxidized using hydrogen peroxide to form the final product, Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone).
科学研究应用
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have antiviral properties by inhibiting the replication of viruses such as HIV and hepatitis C virus. Additionally, it has antibacterial properties and has been shown to inhibit the growth of bacteria such as Staphylococcus aureus.
属性
CAS 编号 |
140158-63-0 |
|---|---|
产品名称 |
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) |
分子式 |
C11H20N6O2S2 |
分子量 |
332.5 g/mol |
IUPAC 名称 |
[(2Z,3E)-2,3-bis(dimethylcarbamothioylhydrazinylidene)propyl] acetate |
InChI |
InChI=1S/C11H20N6O2S2/c1-8(18)19-7-9(13-15-11(21)17(4)5)6-12-14-10(20)16(2)3/h6H,7H2,1-5H3,(H,14,20)(H,15,21)/b12-6+,13-9- |
InChI 键 |
OHHLVDZVXTYCKD-AAVBEOHCSA-N |
手性 SMILES |
CC(=O)OC/C(=N\NC(=S)N(C)C)/C=N/NC(=S)N(C)C |
SMILES |
CC(=O)OCC(=NNC(=S)N(C)C)C=NNC(=S)N(C)C |
规范 SMILES |
CC(=O)OCC(=NNC(=S)N(C)C)C=NNC(=S)N(C)C |
同义词 |
acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) Cu-DM-Ac DM-Ac Zn-DM-Ac |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride](/img/structure/B120161.png)
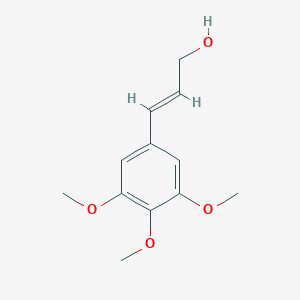
![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)
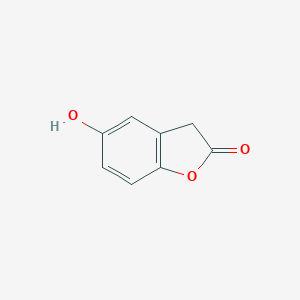
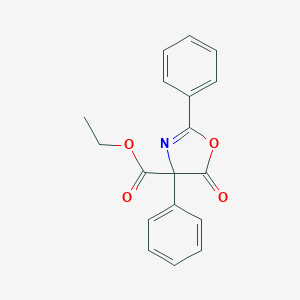
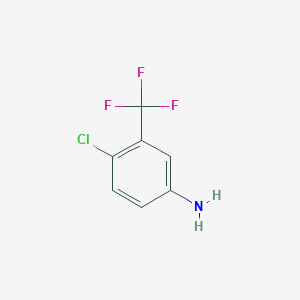
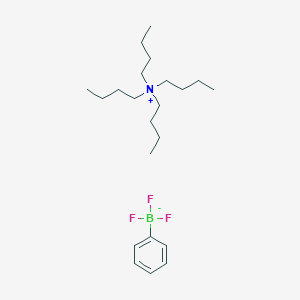
![[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B120179.png)
